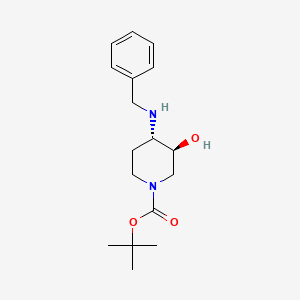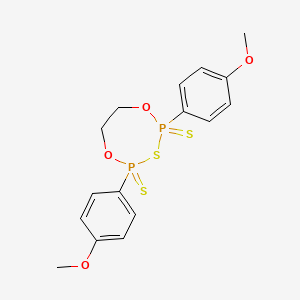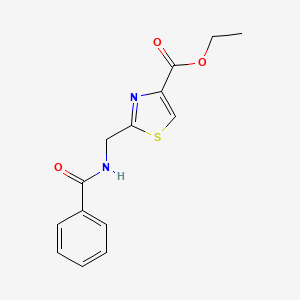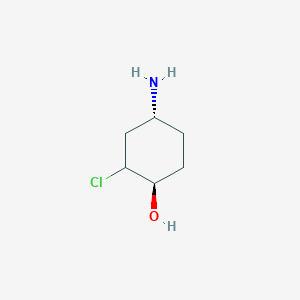
Hexadecyl(triphenyl)phosphanium;hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Hexadecyl)triphenylphosphonium bromide is a quaternary phosphonium salt with the molecular formula C34H48BrP . It is widely used in various fields due to its unique chemical properties. This compound is known for its applications in organic synthesis, as a phase transfer catalyst, and in biological research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-Hexadecyl)triphenylphosphonium bromide typically involves the reaction of triphenylphosphine with hexadecyl bromide. The reaction is carried out in an organic solvent such as ethanol or acetonitrile under reflux conditions. The general reaction scheme is as follows:
Ph3P+C16H33Br→Ph3P+C16H33Br−
Industrial Production Methods
In industrial settings, the production of (1-Hexadecyl)triphenylphosphonium bromide involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization or other suitable purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
(1-Hexadecyl)triphenylphosphonium bromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxide ions, and amines.
Solvents: Reactions are typically carried out in polar solvents such as ethanol, methanol, or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific nucleophile used. For example, reaction with hydroxide ions would yield the corresponding alcohol.
Applications De Recherche Scientifique
(1-Hexadecyl)triphenylphosphonium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound is used in the study of mitochondrial function due to its ability to target mitochondria selectively.
Medicine: Research has explored its potential in drug delivery systems, particularly for targeting cancer cells.
Mécanisme D'action
The mechanism of action of (1-Hexadecyl)triphenylphosphonium bromide involves its ability to interact with biological membranes. The long hexadecyl chain allows it to integrate into lipid bilayers, while the triphenylphosphonium moiety facilitates interaction with mitochondrial membranes. This selective targeting is utilized in various biological and medical applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1-Hexyl)triphenylphosphonium bromide: Similar in structure but with a shorter alkyl chain.
Triphenylphosphine hydrobromide: Lacks the long alkyl chain, making it less effective in membrane targeting.
Uniqueness
(1-Hexadecyl)triphenylphosphonium bromide is unique due to its long alkyl chain, which enhances its ability to integrate into lipid membranes and target mitochondria. This property makes it particularly useful in biological and medical research .
Propriétés
Formule moléculaire |
C34H49BrP+ |
|---|---|
Poids moléculaire |
568.6 g/mol |
Nom IUPAC |
hexadecyl(triphenyl)phosphanium;hydrobromide |
InChI |
InChI=1S/C34H48P.BrH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-24-31-35(32-25-18-15-19-26-32,33-27-20-16-21-28-33)34-29-22-17-23-30-34;/h15-23,25-30H,2-14,24,31H2,1H3;1H/q+1; |
Clé InChI |
UXMZNEHSMYESLH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-iodo-N-[(4-methoxyphenyl)methyl]but-2-enamide](/img/structure/B12814055.png)






![(R)-2-Amino-2-(1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B12814109.png)





